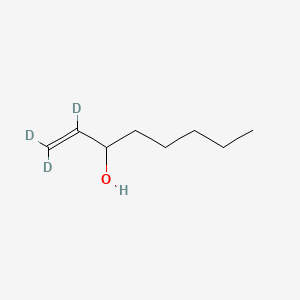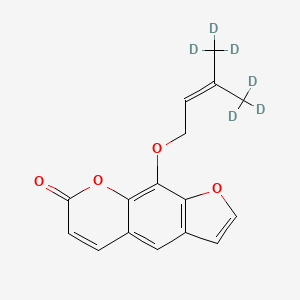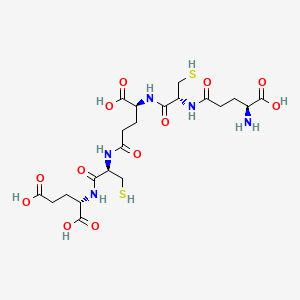
Iso-phytochelatin 2 (Glu)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iso-phytochelatin 2 (Glu) is a chelating peptide with the general structure (γ-Glu-Cys)n-Gly. It is induced by heavy metals in higher plants and fungi . This compound plays a crucial role in heavy metal detoxification by binding to metal ions and facilitating their sequestration in plant cells .
準備方法
Synthetic Routes and Reaction Conditions
Iso-phytochelatin 2 (Glu) can be synthesized through peptide synthesis techniques. The synthesis involves the stepwise addition of amino acids, specifically glutamic acid, cysteine, and glycine, to form the desired peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Iso-phytochelatin 2 (Glu) involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce the peptide by sequentially adding amino acids under controlled conditions. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
化学反応の分析
Types of Reactions
Iso-phytochelatin 2 (Glu) primarily undergoes chelation reactions with heavy metal ions. This involves the formation of stable complexes between the peptide and metal ions, such as cadmium, lead, and arsenic .
Common Reagents and Conditions
The chelation reactions typically occur in the presence of heavy metal ions under physiological conditions. The peptide’s thiol and carboxyl groups play a crucial role in binding to the metal ions, forming stable complexes .
Major Products Formed
The major products formed from these reactions are metal-peptide complexes. These complexes are then transported into the vacuole of plant cells, where the metal ions are safely sequestered away from the cytosol .
科学的研究の応用
Iso-phytochelatin 2 (Glu) has several scientific research applications:
作用機序
Iso-phytochelatin 2 (Glu) exerts its effects through chelation of heavy metal ions. The peptide binds to metal ions via its thiol and carboxyl groups, forming stable complexes. These complexes are then transported into the vacuole of plant cells, where the metal ions are sequestered away from the cytosol . This mechanism helps protect the plant cells from metal toxicity and maintains metal homeostasis .
類似化合物との比較
Iso-phytochelatin 2 (Glu) is similar to other phytochelatins, such as:
Phytochelatin: (γ-Glu-Cys)n-Gly, found in many organisms.
Homophytochelatin: (γ-Glu-Cys)n-Ala, found in legumes.
Desglycine phytochelatin: (γ-Glu-Cys)n, found in maize and yeasts.
Hydroxymethyl-phytochelatin: (γ-Glu-Cys)n-Ser, found in grasses.
Iso-phytochelatin 2 (Glu) is unique due to its specific amino acid sequence and its ability to bind to a wide range of heavy metal ions .
特性
分子式 |
C21H33N5O12S2 |
|---|---|
分子量 |
611.6 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-[[(4S)-4-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H33N5O12S2/c22-9(19(33)34)1-4-14(27)23-12(7-39)17(31)25-10(20(35)36)2-5-15(28)24-13(8-40)18(32)26-11(21(37)38)3-6-16(29)30/h9-13,39-40H,1-8,22H2,(H,23,27)(H,24,28)(H,25,31)(H,26,32)(H,29,30)(H,33,34)(H,35,36)(H,37,38)/t9-,10-,11-,12-,13-/m0/s1 |
InChIキー |
MUIHHKRFEPPVJI-VLJOUNFMSA-N |
異性体SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |
正規SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B12379351.png)
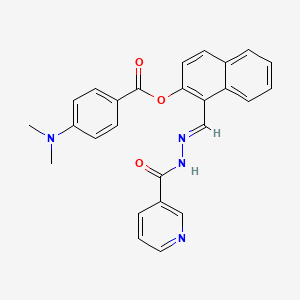
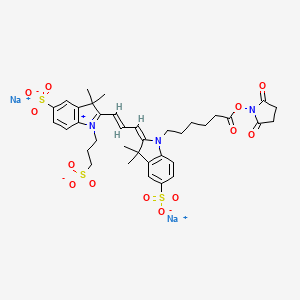
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379368.png)


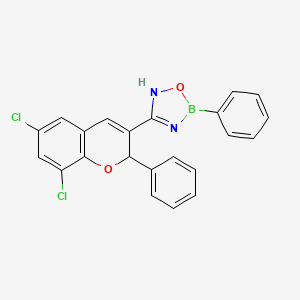
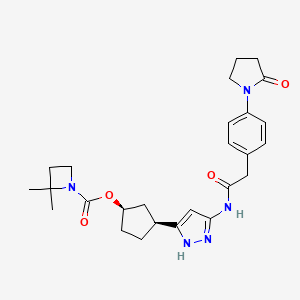
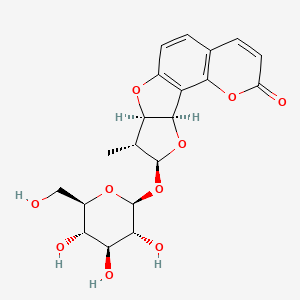
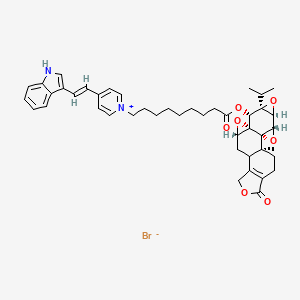

![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12379429.png)
